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Compound of Interest

Compound Name: Rokitamycin

Cat. No.: B1680717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic belonging to the

leucomycin group. It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein

synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth

analysis of the chemical structure, physicochemical properties, mechanism of action, and

antimicrobial spectrum of Rokitamycin, supplemented with detailed experimental protocols

and data presented for clarity and comparative analysis.

Chemical Structure and Identification
Rokitamycin is a derivative of leucomycin V, distinguished by a butyrate ester at the 4''-

position and a propionate ester at the 3-position of the lactone ring.

Table 1: Chemical Identification of Rokitamycin
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Identifier Value

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-

[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-

dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-

oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-

yl]oxy]-4-(dimethylamino)-5-hydroxy-2-

methyloxan-3-yl]oxy-2,4-dimethyl-4-

propanoyloxyoxan-3-yl] butanoate[1][2]

Chemical Formula C₄₂H₆₉NO₁₅[1][3][4][5][6]

Molecular Weight 827.99 g/mol [3][4][7]

CAS Registry Number 74014-51-0[1][3][4]

Synonyms
Ricamycin, TMS-19-Q, 3''-O-

propionylleucomycin A5[1][4]

Physicochemical Properties
The physicochemical properties of Rokitamycin influence its absorption, distribution,

metabolism, and excretion (ADME) profile, which are critical considerations in drug

development.

Table 2: Physicochemical Properties of Rokitamycin
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Property Value Experimental Protocol

Melting Point 116 °C[3][4]

Capillary Melting Point Method:

A small, powdered sample of

Rokitamycin is packed into a

capillary tube and heated in a

calibrated melting point

apparatus. The temperature

range over which the

substance melts is recorded.

Solubility

Poorly soluble in water; very

soluble in chloroform and

methanol; almost completely

soluble in ethanol and

acetonitrile.[8] Water solubility

increases at lower pH.

Shake-Flask Method (OECD

Guideline 105): An excess

amount of Rokitamycin is

added to a flask containing a

known volume of the solvent

(e.g., water, ethanol,

chloroform). The flask is

agitated at a constant

temperature until equilibrium is

reached. The concentration of

Rokitamycin in the filtered

supernatant is then determined

by a suitable analytical

method, such as High-

Performance Liquid

Chromatography (HPLC).

pKa 13.06 ± 0.70 (Predicted)

Potentiometric Titration: A

solution of Rokitamycin is

titrated with a standard

solution of a strong acid or

base. The pH of the solution is

measured after each addition

of the titrant. The pKa is

determined from the inflection

point of the resulting titration

curve.
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Specific Rotation
[α]D²⁰ -71° (c = 1.0 in

chloroform)[3][4]

Polarimetry: A solution of

Rokitamycin of known

concentration in chloroform is

placed in a polarimeter cell.

The angle of rotation of plane-

polarized light passing through

the solution is measured at a

specific wavelength (D-line of

sodium, 589 nm) and

temperature (20°C).

UV Maximum Absorption 232 nm (in ethanol)[4]

UV-Vis Spectroscopy: A dilute

solution of Rokitamycin in

ethanol is prepared. The

absorbance of the solution is

measured over a range of

ultraviolet wavelengths using a

UV-Vis spectrophotometer to

identify the wavelength of

maximum absorbance (λmax).

Mechanism of Action
Rokitamycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting

the 50S ribosomal subunit.

Ribosomal Binding and Inhibition of Protein Synthesis
Rokitamycin binds to the 23S rRNA within the large ribosomal subunit, near the peptidyl

transferase center (PTC) and the entrance of the nascent peptide exit tunnel (NPET). This

binding event sterically hinders the progression of the growing polypeptide chain, leading to the

premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein

synthesis.

A notable characteristic of Rokitamycin is its ability to exhibit either bacteriostatic or

bactericidal activity depending on the nature of its binding to the ribosome. In some strains of
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Staphylococcus aureus, Rokitamycin binds "cohesively," resulting in a bactericidal effect. In

contrast, "reversible" binding leads to a bacteriostatic action.

Rokitamycin 50S Ribosomal
Subunit

 Binds to 23S rRNA
 near PTC and NPET Protein Synthesis

 Inhibition of
 Translocation Bacterial Growth

and Proliferation

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Rokitamycin's mechanism of action.

Experimental Protocol: Ribosome Binding Assay
(Fluorescence Polarization)
This protocol provides a general method for assessing the binding of macrolides to bacterial

ribosomes.

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g.,

Escherichia coli) through differential centrifugation and sucrose gradient ultracentrifugation.

Fluorescent Labeling: Synthesize a fluorescently labeled macrolide probe (e.g., BODIPY-

erythromycin).

Binding Assay:

In a 96-well plate, add a fixed concentration of the fluorescent probe and isolated 70S

ribosomes to a suitable binding buffer.

Add increasing concentrations of the competitor ligand (Rokitamycin).

Incubate the plate to allow the binding to reach equilibrium.

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well

using a plate reader. The displacement of the fluorescent probe by the competitor ligand will

result in a decrease in fluorescence polarization.

Data Analysis: Determine the binding affinity (KD) of Rokitamycin by fitting the displacement

data to a suitable binding model.
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Figure 2: Experimental workflow for a ribosome binding assay.

Antimicrobial Spectrum
Rokitamycin demonstrates activity primarily against Gram-positive bacteria, some Gram-

negative bacteria, anaerobic bacteria, and atypical pathogens.

Table 3: In Vitro Antimicrobial Activity of Rokitamycin (MIC µg/mL)
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Bacterial Species MIC Range MIC₅₀ MIC₉₀

Gram-Positive

Aerobes

Staphylococcus

aureus (MSSA)
0.06 - 1 0.25 1

Streptococcus

pneumoniae
0.008 - 0.5 0.06 0.25

Streptococcus

pyogenes
<0.03 - 0.5 - -

Enterococcus faecalis

(Ery-S)
0.06 - 0.5 - 0.5

Gram-Negative

Aerobes

Haemophilus

influenzae
0.5 - >128 - -

Moraxella catarrhalis ≤0.03 - 0.5 - -

Neisseria

gonorrhoeae
≤0.03 - 0.5 - -

Helicobacter pylori - - -

Anaerobes

Clostridium

perfringens
0.016 - 0.5 0.12 -

Bacteroides fragilis 0.016 - 1 0.06 -

Atypical Pathogens

Mycoplasma

pneumoniae
- - 0.007[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3124740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Borrelia burgdorferi -

Same as

clarithromycin and

azithromycin

-

MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the

growth of 50% and 90% of isolates, respectively.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination by Broth
Microdilution (Following CLSI Guidelines)

Preparation of Inoculum:

From a pure culture, select several colonies and suspend them in a sterile broth to match

the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in each well of the microtiter plate.

Preparation of Antibiotic Dilutions:

Prepare a stock solution of Rokitamycin.

Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or

other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

Inoculation and Incubation:

Inoculate each well containing the antibiotic dilutions and a growth control well (no

antibiotic) with the prepared bacterial suspension.

Include a sterility control well (broth only).

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Reading and Interpretation:
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The MIC is the lowest concentration of Rokitamycin that completely inhibits visible growth

of the organism as detected by the unaided eye.
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Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion
Rokitamycin remains a significant macrolide antibiotic with a well-characterized chemical

structure and a distinct mechanism of action. Its potent activity against a range of clinically

relevant pathogens, particularly certain resistant strains of Gram-positive cocci and atypical

organisms, underscores its therapeutic value. This guide provides a foundational

understanding for researchers and drug development professionals, highlighting the key

chemical and biological properties of Rokitamycin and offering standardized methodologies for

its evaluation. Further research into its cohesive binding mechanism and the development of

strategies to overcome resistance will be crucial for optimizing its clinical utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1680717?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3124740/
https://pubmed.ncbi.nlm.nih.gov/3124740/
https://pubmed.ncbi.nlm.nih.gov/2154432/
https://pubmed.ncbi.nlm.nih.gov/2154432/
https://pubmed.ncbi.nlm.nih.gov/1403073/
https://pubmed.ncbi.nlm.nih.gov/1403073/
https://pubmed.ncbi.nlm.nih.gov/2195450/
https://pubmed.ncbi.nlm.nih.gov/2195450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC529218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC529218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC162707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC162707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175050/
https://pubmed.ncbi.nlm.nih.gov/8031048/
https://pubmed.ncbi.nlm.nih.gov/8031048/
https://www.benchchem.com/product/b1680717#chemical-structure-and-properties-of-rokitamycin
https://www.benchchem.com/product/b1680717#chemical-structure-and-properties-of-rokitamycin
https://www.benchchem.com/product/b1680717#chemical-structure-and-properties-of-rokitamycin
https://www.benchchem.com/product/b1680717#chemical-structure-and-properties-of-rokitamycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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